molecular formula C22H29N5O5 B2605961 7-[2-Hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(1-piperidinyl)purine-2,6-dione CAS No. 333755-38-7

7-[2-Hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(1-piperidinyl)purine-2,6-dione

Cat. No.: B2605961
CAS No.: 333755-38-7
M. Wt: 443.504
InChI Key: KYUPNYDXFGYBNB-UHFFFAOYSA-N
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Description

7-[2-Hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(1-piperidinyl)purine-2,6-dione is a complex organic compound with a molecular formula of C22H29N5O5 . It is known for its unique structure, which includes a purine core substituted with various functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-Hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(1-piperidinyl)purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the purine core: This can be achieved through the cyclization of appropriate intermediates under controlled conditions.

    Introduction of the hydroxy and methoxyphenoxy groups: These groups are introduced via nucleophilic substitution reactions, often using reagents like sodium methoxide and appropriate phenol derivatives.

    Attachment of the piperidinyl group: This step involves the reaction of the intermediate with piperidine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-[2-Hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(1-piperidinyl)purine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

7-[2-Hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(1-piperidinyl)purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[2-Hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(1-piperidinyl)purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-[2-Hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(1-piperidinyl)purine-2,6-dione apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

7-[2-Hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(1-piperidinyl)purine-2,6-dione, a purine derivative, has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various bioactive molecules and is being investigated for its therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H31N5O5C_{23}H_{31}N_{5}O_{5}, with a molecular weight of approximately 457.52 g/mol. The structure features a purine core substituted with a hydroxyl group, methoxy group, and a piperidinyl moiety, which may enhance its biological interactions.

PropertyValue
Molecular FormulaC23H31N5O5
Molecular Weight457.52 g/mol
Density1.37 g/cm³
Boiling Point690.1 °C

The biological activity of this compound is hypothesized to stem from its ability to interact with various enzymes and receptors involved in cellular signaling pathways. The presence of functional groups like the hydroxyl and methoxy groups may facilitate interactions with biological targets, potentially influencing pathways such as:

  • Adenosine receptor modulation : Similar compounds have shown activity at adenosine receptors, which play crucial roles in cardiovascular and neurological functions.
  • Inhibition of phosphodiesterases : This could lead to increased levels of cyclic AMP (cAMP), affecting various cellular processes including inflammation and cell proliferation.

Biological Activity

Research has indicated that derivatives of purines exhibit a range of biological activities:

  • Antitumor Activity : Some studies have shown that purine derivatives can inhibit cancer cell proliferation through apoptosis induction.
  • Anti-inflammatory Effects : Compounds similar to this one have demonstrated the ability to reduce inflammation, potentially through modulation of cytokine production.
  • Neuroprotective Properties : There is evidence suggesting that certain purines can protect neuronal cells from damage due to oxidative stress.

Case Studies

  • Anticancer Activity : In a study assessing the effects of related purine derivatives on various cancer cell lines, it was found that specific structural modifications led to enhanced cytotoxicity against breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
  • Neuroprotection : Another investigation into neuroprotective effects revealed that compounds with similar structures could mitigate neuronal death in models of neurodegenerative diseases by reducing oxidative stress markers.

Research Findings

Recent studies have focused on synthesizing analogs of this compound to evaluate their biological activities systematically. For instance:

  • Synthesis Methodology : Multi-step organic synthesis techniques are employed to produce the compound, often involving key reactions such as alkylation and acylation.
  • Biological Assays : Various assays are utilized to determine the efficacy of these compounds in vitro, including MTT assays for cell viability and ELISA for cytokine measurement.

Properties

IUPAC Name

7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-piperidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O5/c1-24-19-18(20(29)25(2)22(24)30)27(21(23-19)26-11-5-4-6-12-26)13-15(28)14-32-17-9-7-16(31-3)8-10-17/h7-10,15,28H,4-6,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUPNYDXFGYBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCC3)CC(COC4=CC=C(C=C4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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